

# Application Note and Protocol for the Spectrophotometric Analysis of Hexaamminenickel(II)

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## Compound of Interest

Compound Name: *hexaamminenickel(II)*

Cat. No.: *B1235034*

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## Introduction

**Hexaamminenickel(II)** ( $[\text{Ni}(\text{NH}_3)_6]^{2+}$ ) is a coordination complex of nickel that exhibits a characteristic pale blue to violet color in aqueous solutions.[1][2] This distinct color allows for its quantitative analysis using UV-Vis spectrophotometry, a widely accessible and reliable analytical technique. The analysis is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[3][4] The **hexaamminenickel(II)** ion has two primary absorption peaks at approximately 360 nm and 590 nm.[1][5] This application note provides a detailed protocol for the synthesis of **hexaamminenickel(II)** chloride and its subsequent quantitative analysis using spectrophotometry. This method is suitable for researchers in various fields, including chemistry, materials science, and drug development, for the determination of nickel concentrations.

## Principle of the Method

The quantitative determination of **hexaamminenickel(II)** concentration is achieved by measuring the absorbance of the solution at its wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) and applying the Beer-Lambert Law:

$$A = \epsilon bc$$

Where:

- A is the absorbance
- $\epsilon$  (epsilon) is the molar absorptivity, a constant specific to the substance at a given wavelength (in  $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ )
- b is the path length of the cuvette (typically 1 cm)
- c is the concentration of the substance (in  $\text{mol}\cdot\text{L}^{-1}$ )

A calibration curve of absorbance versus a series of known concentrations is first constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

## Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric analysis of **hexaamminenickel(II)**.

Parameter	Value	Reference
Chemical Formula	$[\text{Ni}(\text{NH}_3)_6]\text{Cl}_2$	[6]
Molar Mass	231.78 g/mol	[6]
Color in Aqueous Solution	Pale Blue/Violet	[1][2]
Absorbance Maxima ( $\lambda_{\text{max}}$ )	360 nm and 590 nm	[1][5]

Note on Molar Absorptivity: A specific, universally accepted molar absorptivity value for **hexaamminenickel(II)** is not readily available in the literature. Therefore, it is essential to determine it experimentally by preparing a standard calibration curve.

## Experimental Protocols

### Part 1: Synthesis of Hexaamminenickel(II) Chloride

This protocol describes the synthesis of **hexaamminenickel(II)** chloride from nickel(II) chloride hexahydrate.

## Materials:

- Nickel(II) chloride hexahydrate ( $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ )
- Concentrated aqueous ammonia ( $\text{NH}_3$ )
- Deionized water
- Ethanol
- Acetone
- Beakers
- Graduated cylinders
- Stirring rod
- Ice bath
- Büchner funnel and filter flask
- Filter paper
- Analytical balance

## Procedure:

- Weigh approximately 4.0-4.5 g of nickel(II) chloride hexahydrate and record the exact mass.
- Dissolve the nickel(II) chloride hexahydrate in 10 mL of deionized water in a beaker with stirring. The solution will be green, characteristic of the hexaaquanickel(II) ion,  $[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$ .
- In a fume hood, slowly add 16 mL of concentrated aqueous ammonia to the nickel chloride solution while stirring continuously. A significant amount of heat will be evolved, and a blue/green precipitate may initially form, which will then convert to purple crystals of **hexaamminenickel(II)** chloride as more ammonia is added.
- Allow the solution to stand for 15 minutes to ensure complete precipitation.

- Cool the beaker in an ice bath for 20 minutes, stirring occasionally to maximize crystal formation.
- Set up a Büchner funnel with filter paper for vacuum filtration.
- Filter the violet crystals under suction.
- Wash the crystals sequentially with small portions of ice-cold concentrated ammonia, followed by ethanol, and then acetone to facilitate drying.
- Continue to draw air through the funnel for 15-20 minutes to air-dry the crystals.
- Transfer the dry **hexaamminenickel(II)** chloride crystals to a pre-weighed container and determine the final mass.

## Part 2: Spectrophotometric Analysis

This protocol outlines the steps for preparing a calibration curve and determining the concentration of an unknown **hexaamminenickel(II)** solution.

Materials and Equipment:

- Synthesized **hexaamminenickel(II)** chloride
- Deionized water
- Volumetric flasks (e.g., 100 mL, 50 mL, 10 mL)
- Pipettes
- UV-Vis Spectrophotometer
- Cuvettes (1 cm path length)

Procedure:

A. Preparation of a Stock Standard Solution:

- Accurately weigh approximately 0.23 g of the synthesized **hexaamminenickel(II)** chloride.

- Quantitatively transfer the solid to a 100 mL volumetric flask.
- Dissolve the solid in a small amount of deionized water and then dilute to the mark with deionized water. Mix thoroughly.
- Calculate the exact molar concentration of this stock solution.

#### B. Preparation of Working Standard Solutions:

- Prepare a series of at least five working standard solutions by diluting the stock solution. A suggested concentration range is from 0.01 M to 0.1 M. For example, to prepare 10 mL of a 0.01 M solution from a 0.1 M stock, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with deionized water.

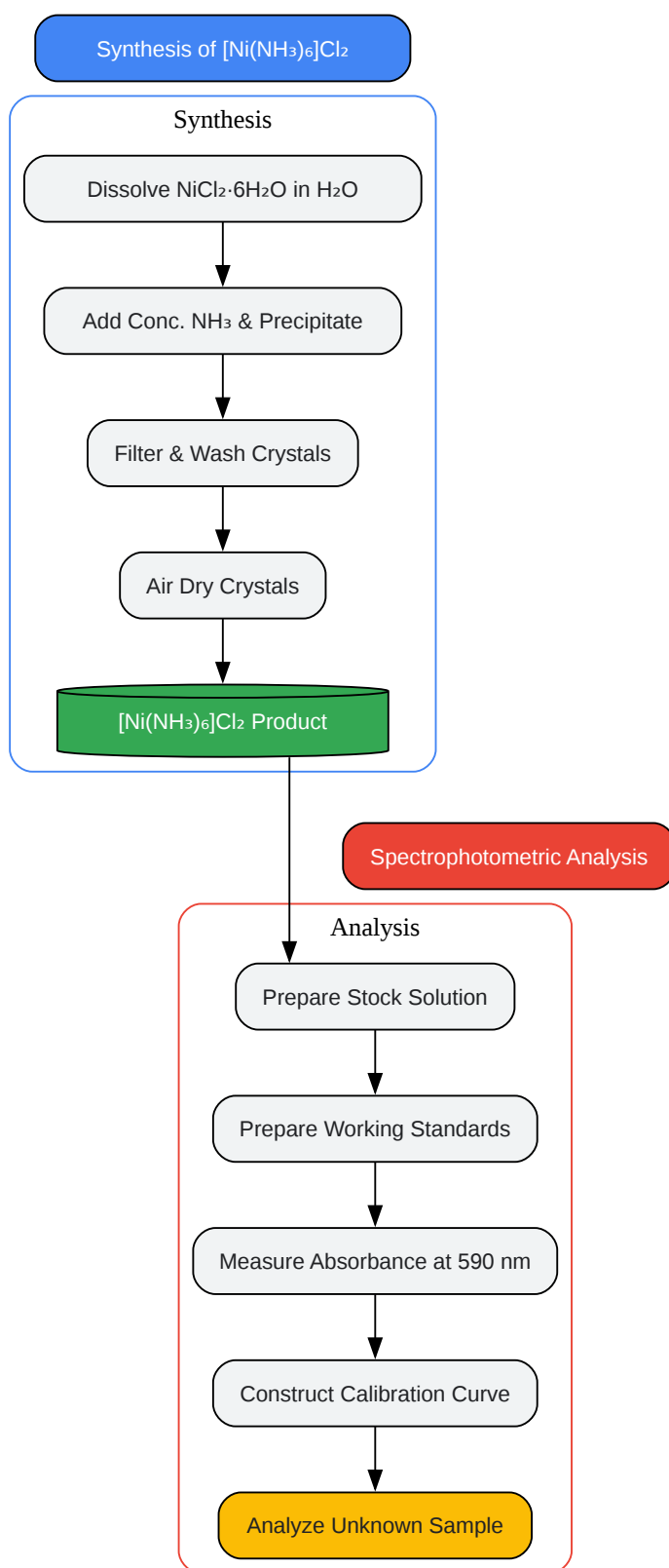
#### C. Spectrophotometric Measurement and Calibration Curve Construction:

- Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
- Set the wavelength to one of the absorbance maxima of **hexaamminenickel(II)**, preferably 590 nm, as it is in the visible range and less prone to interference from other UV-absorbing species.
- Use deionized water as a blank to zero the spectrophotometer.
- Measure the absorbance of each of the prepared working standard solutions, starting from the most dilute. Rinse the cuvette with the next standard solution before filling it for measurement.
- Record the absorbance values for each concentration.
- Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).
- Perform a linear regression analysis on the data points. The resulting graph should be a straight line passing through the origin, confirming adherence to the Beer-Lambert Law. The  $R^2$  value should be close to 1.

#### D. Measurement of an Unknown Sample:

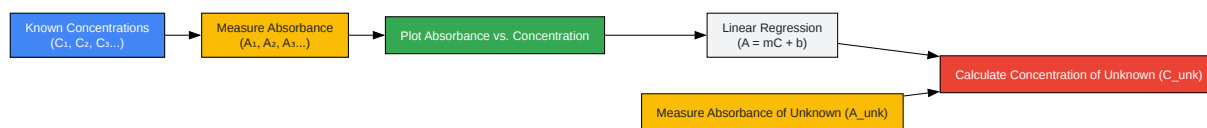
- Measure the absorbance of the unknown **hexaamminenickel(II)** solution at the same wavelength used for the calibration curve.
- Using the equation of the line from the linear regression ( $y = mx + c$ , where  $y$  is absorbance and  $x$  is concentration), calculate the concentration of the unknown sample. Alternatively, the concentration can be determined by interpolation from the calibration curve.

## Visualizations



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Caption: Experimental workflow for the synthesis and spectrophotometric analysis of hexaamminenickel(II) chloride.



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